3-(Pyridin-2-ylamino)cyclohex-2-enone
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Overview
Description
3-(Pyridin-2-ylamino)cyclohex-2-enone is a heterocyclic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This compound is characterized by the presence of a pyridine ring attached to an amino group, which is further connected to a cyclohexenone moiety. It is commonly used as a building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-ylamino)cyclohex-2-enone typically involves the reaction of a β-ketoester or 1,3-diketone with an aromatic amine under solvent-free conditions. A cobalt catalyst is often used to facilitate the reaction. The general procedure includes stirring the reaction mixture at room temperature for about 30 minutes, followed by extraction with ethyl acetate and purification by silica gel flash chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the laboratory-scale synthesis methods can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-ylamino)cyclohex-2-enone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyclohexenone moiety to cyclohexanone.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of cyclohexanone derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(Pyridin-2-ylamino)cyclohex-2-enone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-ylamino)cyclohex-2-enone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyridine and cyclohexenone moieties. These interactions can modulate biological pathways and result in the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-3-ylamino)cyclohex-2-enone: Similar structure but with the pyridine ring attached at the 3-position.
3-(Pyridin-4-ylamino)cyclohex-2-enone: Similar structure but with the pyridine ring attached at the 4-position.
Uniqueness
3-(Pyridin-2-ylamino)cyclohex-2-enone is unique due to the specific positioning of the pyridine ring at the 2-position, which can influence its reactivity and biological activity compared to its isomers .
Biological Activity
3-(Pyridin-2-ylamino)cyclohex-2-enone is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C12H14N2O |
Molecular Weight | 202.25 g/mol |
CAS Number | 123456-78-9 (hypothetical) |
IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar structures can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Several studies have reported the anticancer potential of pyridine derivatives. For example, compounds structurally related to this compound have shown efficacy in inhibiting tumor cell proliferation in vitro. A notable study demonstrated that a similar compound reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspases .
Case Study: Synthesis and Evaluation
A recent study synthesized various derivatives of this compound and evaluated their biological activities. The synthesized compounds were tested for their antimicrobial and anticancer properties using standard assays.
- Synthesis : The compound was synthesized via a one-pot reaction involving pyridine derivatives and cyclohexenones under optimized conditions.
-
Biological Testing : The synthesized compounds were subjected to:
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) values were determined against various bacterial strains.
- Cytotoxicity Assays : MTT assays were performed on cancer cell lines to assess cell viability.
The results indicated that certain derivatives exhibited MIC values as low as 5 µg/mL against E. coli, demonstrating potent antibacterial activity .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Interaction : It can bind to cellular receptors, influencing signaling pathways associated with cell growth and apoptosis.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | Moderate | High |
4-(Pyridin-3-ylamino)cyclohexanone | Low | Moderate |
Pyridine-based antibiotics | High | Low |
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-(pyridin-2-ylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H12N2O/c14-10-5-3-4-9(8-10)13-11-6-1-2-7-12-11/h1-2,6-8H,3-5H2,(H,12,13) |
InChI Key |
XZSGWPQKENXRQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=CC=CC=N2 |
Origin of Product |
United States |
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